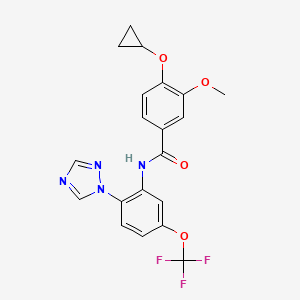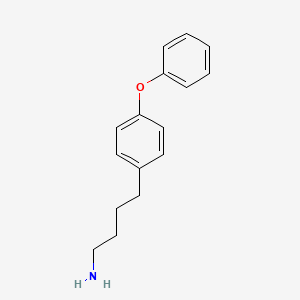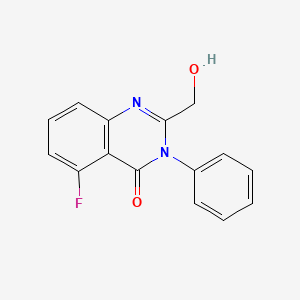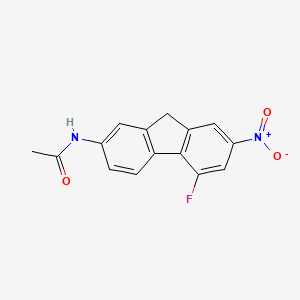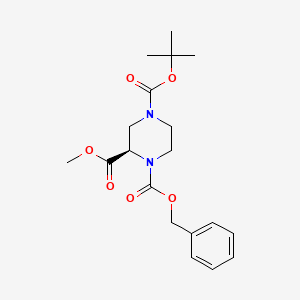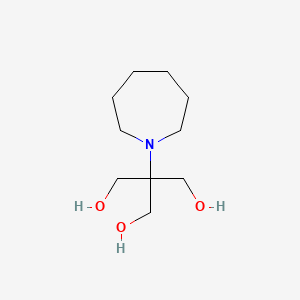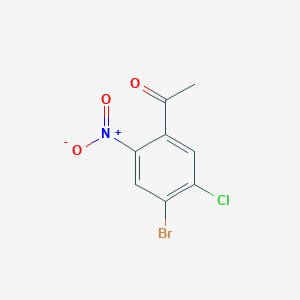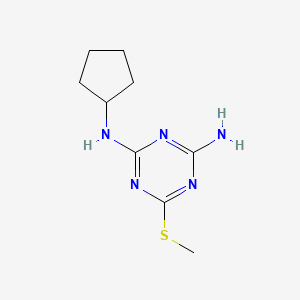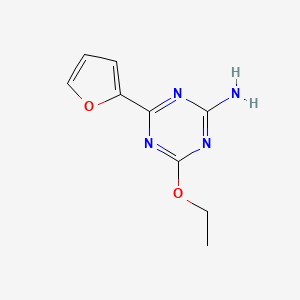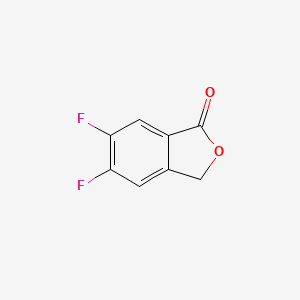
5,6-difluoroisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoroisobenzofuran-1(3H)-one is an organic compound with the molecular formula C8H4F2O2 It is a derivative of isobenzofuran, characterized by the presence of two fluorine atoms at the 5 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 5,6-difluoroisobenzofuran-1(3H)-one typically begins with commercially available starting materials such as 4,5-difluorophthalic anhydride.
Reaction Conditions: One common method involves the cyclization of 4,5-difluorophthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like acetic anhydride or sulfuric acid, which facilitates the formation of the isobenzofuran ring.
Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5,6-Difluoroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isobenzofuran derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 5,6-difluoroisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in the development of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Research is ongoing to explore the use of this compound derivatives in medicinal chemistry. These derivatives may exhibit interesting biological activities, including anti-inflammatory and anticancer properties.
Industry
In the materials science industry, this compound is investigated for its potential use in the synthesis of advanced polymers and materials with unique electronic properties.
Wirkmechanismus
The mechanism by which 5,6-difluoroisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms influence the reactivity of the compound, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, potentially leading to improved efficacy of fluorinated drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Difluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms at different positions.
5,6-Dichloroisobenzofuran-1(3H)-one: Chlorine atoms instead of fluorine, leading to different reactivity and properties.
5,6-Dimethylisobenzofuran-1(3H)-one: Methyl groups instead of fluorine, affecting the compound’s steric and electronic properties.
Uniqueness
5,6-Difluoroisobenzofuran-1(3H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and can influence its interactions in both chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H4F2O2 |
|---|---|
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
5,6-difluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4F2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |
InChI-Schlüssel |
XFEYETKTESHPGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(=O)O1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


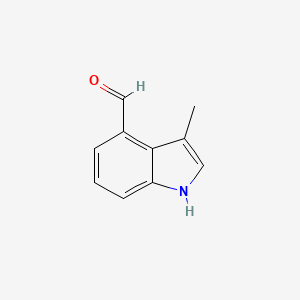
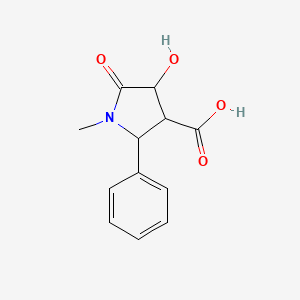
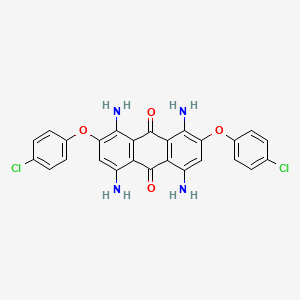
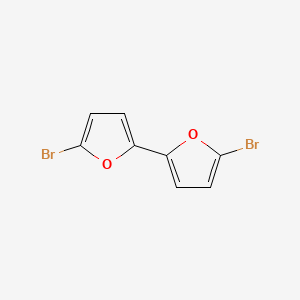
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
